

2-Bromo-5-(trifluoromethoxy)benzaldehyde structure elucidation

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethoxy)benzaldehyde
Cat. No.:	B112698

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An In-Depth Technical Guide to the Structure Elucidation of **2-Bromo-5-(trifluoromethoxy)benzaldehyde**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **2-Bromo-5-(trifluoromethoxy)benzaldehyde** (CAS No: 505084-61-7), a key building block in contemporary medicinal chemistry and materials science.^[1] The trifluoromethoxy group offers unique electronic properties and metabolic stability, making its unambiguous identification and structural confirmation paramount in drug development and quality control workflows.^[2] This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative grounded in the principles of spectroscopy. We detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only the theoretical underpinnings and expected spectral features but also field-proven, step-by-step experimental protocols designed for immediate application. The causality behind experimental choices is explained, ensuring that the described workflow constitutes a self-validating system for researchers, scientists, and drug development professionals.

Compound Profile and Significance

2-Bromo-5-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde. The presence of an aldehyde functional group, a bromine atom, and a trifluoromethoxy group on

the benzene ring creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry where the trifluoromethoxy (-OCF₃) group is used to enhance properties like metabolic stability and lipophilicity.[2]

A precise and unequivocal confirmation of its structure is the foundational first step in any research or development pipeline. The following table summarizes its core chemical properties.

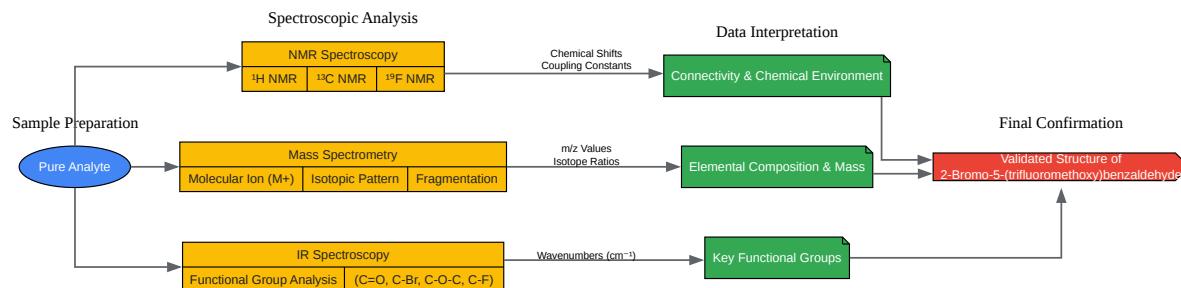
Property	Value	Source
IUPAC Name	2-bromo-5-(trifluoromethoxy)benzaldehyde	[1]
CAS Number	505084-61-7	[1]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	[1]
Molecular Weight	269.02 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]

Below is the chemical structure with standardized numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of **2-Bromo-5-(trifluoromethoxy)benzaldehyde**.

Integrated Spectroscopic Workflow

The definitive elucidation of the molecule's structure relies not on a single technique, but on the convergent validation from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they build an unassailable confirmation.

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Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.^[3] For this specific analyte, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Proton (¹H) NMR Spectroscopy

- Principle & Causality: ¹H NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like -CHO, -Br, -OCF₃) deshield nearby protons, shifting their signals downfield (to higher ppm values).
- Expected Spectral Features:

- Aldehyde Proton (H-CHO): A singlet peak is expected at a highly deshielded position, typically between δ 9.8-10.2 ppm. Its integration value will be 1H.
- Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to their unique positions relative to the three different substituents, they will exhibit a complex splitting pattern.
 - H6 (ortho to -CHO, meta to -OCF₃): Expected to be a doublet, coupled to H4.
 - H3 (ortho to -Br, meta to -CHO): Expected to be a doublet of doublets, coupled to H4.
 - H4 (meta to -CHO, meta to -Br): Expected to be a doublet of doublets, coupled to H3 and H6.

Carbon-13 (¹³C) NMR Spectroscopy

- Principle & Causality: ^{¹³}C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.
- Expected Spectral Features:
 - Carbonyl Carbon (C=O): A highly deshielded peak around δ 185-195 ppm.
 - Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly attached to electronegative atoms (C2-Br, C1-CHO, C5-O) will be significantly influenced.
 - Trifluoromethoxy Carbon (-OCF₃): A quartet centered around δ 120 ppm due to coupling with the three fluorine atoms (^¹JCF).

Fluorine-19 (¹⁹F) NMR Spectroscopy

- Principle & Causality: ^{¹⁹}F NMR is exceptionally useful for confirming the presence and electronic environment of fluorine-containing groups.^[4] The trifluoromethoxy group is a strong electron-withdrawing group, and its ^{¹⁹}F chemical shift provides direct evidence of its presence.^[2]

- Expected Spectral Features:
 - A sharp singlet peak is expected around δ -58 to -60 ppm (relative to CFCl_3). The absence of coupling confirms the $-\text{OCF}_3$ group is not adjacent to any protons.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 10-15 mg of **2-Bromo-5-(trifluoromethoxy)benzaldehyde** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[4\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set a spectral width of approximately 16 ppm, centered around 6 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 250 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire several hundred to a few thousand scans, as the ^{13}C nucleus is much less sensitive than ^1H .
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Set the spectral width to cover the expected region (e.g., -50 to -70 ppm).

- Acquire at least 32 scans.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H and ^{13}C spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

- Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electron Ionization (EI) is a suitable technique. It provides the molecular weight of the compound and structural information from its fragmentation pattern.[3]
- Expected Spectral Features:
 - Molecular Ion ($\text{M}^{+}\cdot$): The most critical piece of information is the molecular ion peak. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%). This results in two molecular ion peaks of nearly equal intensity:
 - m/z corresponding to $[\text{C}_8\text{H}_4^{79}\text{BrF}_3\text{O}_2]^+$
 - m/z corresponding to $[\text{C}_8\text{H}_4^{81}\text{BrF}_3\text{O}_2]^+$ ($\text{M}+2$ peak)
 - This characteristic isotopic pattern is definitive proof of the presence of one bromine atom.
 - Key Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu), the loss of the carbonyl group (-29 amu for -CHO), and the loss of the bromine atom (-79 or -81 amu).

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the analyte (~100 $\mu\text{g/mL}$) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[4]
- GC Separation:

- Injector Temperature: 250 °C.
- Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Detection:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-350.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the chromatographic peak for the analyte. Analyze the corresponding mass spectrum, focusing on the molecular ion region to confirm the bromine isotopic pattern and identify major fragment ions.

Infrared (IR) Spectroscopy

- Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[3]
- Expected Spectral Features:
 - C=O Stretch (Aldehyde): A very strong and sharp absorption band around 1700-1720 cm^{-1} . This is one of the most prominent peaks in the spectrum.
 - C-H Stretch (Aldehyde): Two characteristic, weaker bands are often visible around 2820 cm^{-1} and 2720 cm^{-1} .
 - C-H Stretch (Aromatic): Absorptions appearing just above 3000 cm^{-1} .
 - C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm^{-1} region.

- C-F and C-O Stretches: Strong absorptions in the fingerprint region, typically between $1100\text{-}1300\text{ cm}^{-1}$, corresponding to the C-O-C ether linkage and the C-F bonds of the trifluoromethoxy group.
- C-Br Stretch: A weaker absorption in the lower frequency region of the fingerprint, typically $500\text{-}650\text{ cm}^{-1}$.

Experimental Protocol: ATR-FTIR Analysis

- Sample Preparation: As the analyte is a liquid, no special preparation is needed for Attenuated Total Reflectance (ATR) analysis.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.
- Sample Scan: Place a single drop of the **2-Bromo-5-(trifluoromethoxy)benzaldehyde** liquid directly onto the ATR crystal.
- Acquisition: Collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Data Synthesis and Final Confirmation

The definitive structure of **2-Bromo-5-(trifluoromethoxy)benzaldehyde** is confirmed by the convergence of all spectroscopic data, as summarized in the table below.

Technique	Observation	Interpretation
¹ H NMR	Signal at ~10 ppm (1H, s); Complex signals at 7-8.5 ppm (3H)	Confirms presence of aldehyde and a trisubstituted aromatic ring.
¹³ C NMR	Signal at ~190 ppm; Quartet at ~120 ppm; 6 aromatic signals	Confirms carbonyl, -OCF ₃ group, and the six unique aromatic carbons.
¹⁹ F NMR	Strong singlet at ~-59 ppm	Unequivocally confirms the trifluoromethoxy (-OCF ₃) group.
Mass Spec.	M ⁺ and M+2 peaks of ~1:1 intensity	Confirms molecular weight and the presence of one bromine atom.
IR Spec.	Strong band at ~1710 cm ⁻¹ ; Strong bands at 1100-1300 cm ⁻¹	Confirms aldehyde C=O and C-O/C-F functionalities.

Collectively, the NMR data establishes the carbon-hydrogen framework and the precise connectivity of the substituents. Mass spectrometry confirms the elemental composition (C, H, Br, F, O) and molecular weight. Finally, IR spectroscopy provides a rapid and certain confirmation of the key functional groups present. This multi-faceted, self-validating approach leaves no ambiguity as to the structure of the analyte.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-Bromo-5-(trifluoromethyl)benzaldehyde is classified as a substance that causes skin and serious eye irritation.^{[5][6]} Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

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